molecular formula C11H13F3N2 B12067265 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

Cat. No.: B12067265
M. Wt: 230.23 g/mol
InChI Key: ISELQRNFCGRPSB-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is an organic compound that features a piperidine ring substituted with fluorine atoms

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-5-fluoroaniline

InChI

InChI=1S/C11H13F3N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2

InChI Key

ISELQRNFCGRPSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)F)N

Origin of Product

United States

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